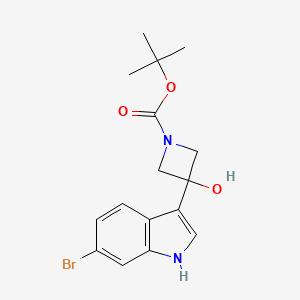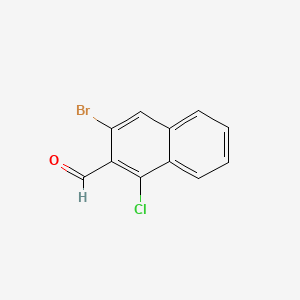
3-Bromo-1-chloro-2-naphthaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-chloro-2-Naphthalenecarboxaldehyde is an organic compound with the molecular formula C11H6BrClO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and chlorine substituents on the naphthalene ring. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-chloro-2-Naphthalenecarboxaldehyde typically involves the bromination and chlorination of 2-naphthalenecarboxaldehyde. The process can be carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
3-Bromo-1-chloro-2-Naphthalenecarboxaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted naphthalenecarboxaldehydes.
Oxidation Products: 3-bromo-1-chloro-2-naphthoic acid.
Reduction Products: 3-bromo-1-chloro-2-naphthalenemethanol.
Coupling Products: Biaryl compounds with extended aromatic systems.
科学研究应用
3-Bromo-1-chloro-2-Naphthalenecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-bromo-1-chloro-2-Naphthalenecarboxaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 3-Bromo-2-naphthaldehyde
- 1-Chloro-2-naphthaldehyde
- 3-Bromo-1-chloro-2-naphthoic acid
Uniqueness
3-Bromo-1-chloro-2-Naphthalenecarboxaldehyde is unique due to the presence of both bromine and chlorine substituents on the naphthalene ring, which imparts distinct reactivity and properties compared to its analogs. This dual substitution pattern allows for diverse chemical transformations and applications .
属性
分子式 |
C11H6BrClO |
|---|---|
分子量 |
269.52 g/mol |
IUPAC 名称 |
3-bromo-1-chloronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrClO/c12-10-5-7-3-1-2-4-8(7)11(13)9(10)6-14/h1-6H |
InChI 键 |
BEDBDZPWRGVYEN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Cl)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


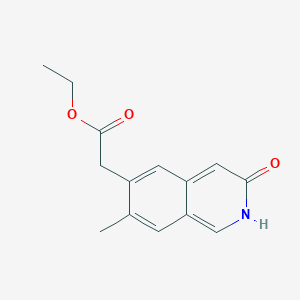
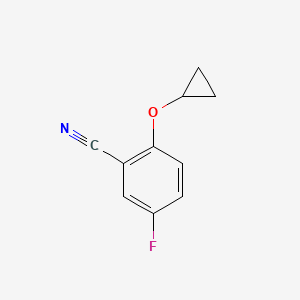
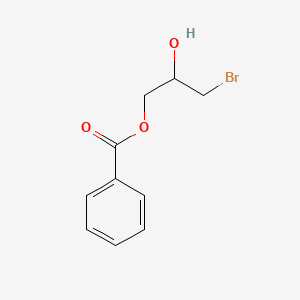
![methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13932372.png)

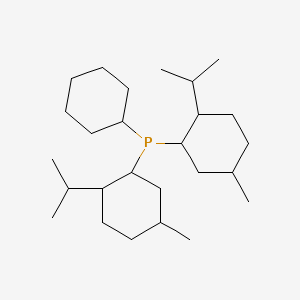
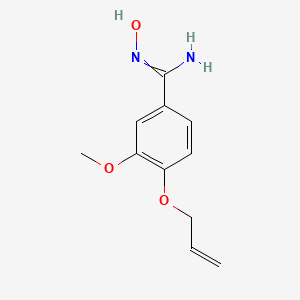
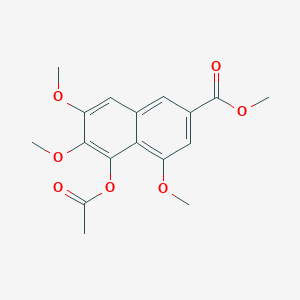

![Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-](/img/structure/B13932417.png)

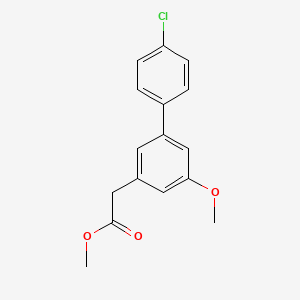
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13932432.png)
